methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
Description
Properties
CAS No. |
1217699-69-8 |
|---|---|
Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
FGKUOGOMLYRVOK-QWRGUYRKSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine core is typically synthesized via cyclization reactions involving amino acids or related intermediates. A common approach involves the reductive amination of suitable aldehyde or ketone precursors with primary amines, followed by cyclization under controlled conditions. For example, the synthesis may employ:
- Starting Material: N-protected amino acids or amino alcohols
- Reaction Conditions: Acidic or basic catalysis, often under reflux
- Key Reagents: Reducing agents such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst
Introduction of the Phenoxy Group
The phenoxy substituent, bearing the bromine and methyl groups, is introduced via nucleophilic aromatic substitution or cross-coupling reactions:
- Method: Palladium-catalyzed Suzuki-Miyaura coupling
- Reagents: 4-bromo-2-methylphenol or its derivatives, boronic acids, palladium catalysts
- Conditions: Elevated temperatures (~80–120°C), inert atmosphere, polar solvents such as dioxane or DMF
Esterification to Form the Carboxylate
The carboxylate ester is synthesized through esterification of the carboxylic acid intermediate:
- Reagents: Methanol with catalytic amounts of acid (e.g., sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux under anhydrous conditions
- Yield Optimization: Use of Dean-Stark apparatus to remove water and drive the equilibrium toward ester formation
Representative Synthetic Procedure
Based on patent literature and recent research, a typical synthetic sequence is as follows:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization to form pyrrolidine | Amino acid derivative | Reflux in acetic acid | Pyrrolidine ring formation |
| 2 | N-alkylation or acylation | Alkyl halides or acyl chlorides | Mild base, room temperature | Functionalization of nitrogen |
| 3 | Cross-coupling for phenoxy group | 4-bromo-2-methylphenol, Pd catalyst | 80–120°C, inert atmosphere | Phenoxy substitution |
| 4 | Esterification | Carboxylic acid intermediate | Methanol, acid catalyst, reflux | Formation of methyl ester |
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Reaction Optimization: Recent studies emphasize the importance of catalyst choice and reaction temperature to maximize yield and stereoselectivity, especially in the Suzuki coupling step.
- Yield Data: Typical yields for each step range from 60% to 85%, with the esterification often exceeding 90% under optimized conditions.
- Purification: Chromatography and recrystallization are standard for isolating pure intermediates and final products.
- Safety Considerations: Handling of palladium catalysts and brominated phenols requires appropriate safety measures due to toxicity and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid.
Reduction: Methyl (2S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate.
Substitution: Methyl (2S)-4-(4-aminophenoxy)pyrrolidine-2-carboxylate or methyl (2S)-4-(4-mercaptophenoxy)pyrrolidine-2-carboxylate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine ring suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares a pyrrolidine-2-carboxylate backbone with several analogs but differs in substituents on the phenoxy ring. Key comparisons include:
- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance absent in analogs with substituents at the 3- or 4-positions.
Physical and Spectral Properties
- Spectroscopic Differences : The bromine atom in the target compound causes deshielding of adjacent aromatic protons, while nitro groups (as in ) result in stronger downfield shifts.
Crystallographic Data
- SHELX Refinement : Many analogs (e.g., ) use SHELXL for crystal structure determination. The target compound’s bromine atom may lead to distinct crystal packing compared to chloro or nitro analogs due to its larger atomic radius.
Biological Activity
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate, also known by its PubChem CID 45075585, is a compound with significant biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate is C₁₃H₁₆BrNO₃. The structure features a pyrrolidine ring substituted with a bromo and a methyl group on the aromatic phenoxy moiety. This structural configuration is crucial for its biological activity.
Structural Representation
- SMILES Notation : CC1=CC(=C(C=C1)O[C@H]2CC@HC(=O)OC)Br
- Molecular Weight : 300.18 g/mol
Research indicates that methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate exhibits activity as an inhibitor of the murine double minute 2 (MDM2) protein. MDM2 is known to negatively regulate the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells.
Key Findings on Biological Activity
- MDM2 Inhibition : The compound has shown a high binding affinity to MDM2 with an inhibition constant () less than 1 nM, indicating potent cellular activity .
- Antitumor Efficacy : In vivo studies demonstrated that administration of this compound resulted in significant tumor regression in various cancer models. For instance, it achieved complete tumor regression in xenograft models at doses as low as 30 mg/kg .
- Apoptosis Induction : The compound triggers apoptosis through the activation of p53, leading to increased cleavage of PARP and caspase-3, markers indicative of apoptotic processes .
Structure-Activity Relationship (SAR)
The biological activity of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromo Group | Enhances binding affinity to MDM2 |
| Methyl Group | Modulates lipophilicity and cellular uptake |
| Pyrrolidine Core | Essential for maintaining structural integrity and activity |
Case Studies and Research Findings
Several studies have focused on this compound's potential as a therapeutic agent:
- In Vitro Studies : In cell line assays, methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate demonstrated IC50 values ranging from 38 nM to 104 nM across different cancer types, including acute leukemia and prostate cancer .
- In Vivo Efficacy : In xenograft models using SJSA-1 cells, oral administration led to significant tumor size reduction, supporting its potential as an effective anticancer drug .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are critical for its therapeutic application .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate with high enantiomeric purity?
- Methodological Answer : The synthesis requires stereoselective formation of the pyrrolidine ring followed by regioselective coupling of the bromophenoxy fragment. Key steps include:
- Cyclization : Use chiral catalysts (e.g., L-proline derivatives) to establish the (2S) configuration .
- Coupling : Employ Mitsunobu or Ullmann-type reactions for ether bond formation between the pyrrolidine intermediate and 4-bromo-2-methylphenol. Optimize reaction time and temperature (e.g., 60–80°C in DMF) to prevent racemization .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to preserve stereochemistry during functionalization .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR coupling constants (e.g., vicinal in the pyrrolidine ring) to determine diastereotopic proton relationships .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving ambiguity in NOE (Nuclear Overhauser Effect) data .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .
Q. What in vitro screening strategies are recommended for preliminary biological evaluation?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates, as pyrrolidine carboxylates often act as transition-state mimics .
- Receptor Binding : Use radioligand displacement assays (e.g., for GABA or dopamine receptors) due to the compound’s potential neuroactivity .
- Cytotoxicity Screening : Test in HEK-293 or SH-SY5Y cell lines at 1–100 µM concentrations to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers optimize coupling reactions between pyrrolidine intermediates and bromophenoxy fragments while minimizing racemization?
- Methodological Answer :
- Catalyst Selection : Use Cu(I)-bis(oxazoline) complexes for Ullmann coupling, which reduce side reactions and maintain enantiomeric excess (>90%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMAc) stabilize transition states and improve reaction rates .
- Monitoring : Track racemization via chiral HPLC at intermediate stages; quench reactions at 70–80% conversion to avoid equilibrium-driven losses .
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GABA receptors, focusing on hydrophobic pockets accommodating the bromophenoxy group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in CHARMM36 force fields to assess stability of ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for halogen substitutions (e.g., Br vs. Cl) to explain potency variations .
Q. How can discrepancies in biological activity between bromo- and chloro-substituted analogs be systematically addressed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with F, I, or CF substituents and compare IC values in enzyme assays .
- Electrostatic Potential Maps : Compute using DFT (e.g., B3LYP/6-31G**) to identify differences in σ-hole interactions influencing target binding .
- Metabolic Stability Assays : Evaluate hepatic microsomal clearance rates to distinguish pharmacokinetic vs. pharmacodynamic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
